molecular formula C24H25F3N2O5 B2901766 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 847270-95-5

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2901766
CAS No.: 847270-95-5
M. Wt: 478.468
InChI Key: NPXIFJCVJMVUEL-UHFFFAOYSA-N
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Description

The compound 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 845666-73-1) is a synthetic chromen-4-one derivative with a molecular formula of C24H25F3N2O4 and a molecular weight of 462.468 g/mol. Its structure features:

  • A chromen-4-one backbone substituted at positions 2 (trifluoromethyl), 3 (4-methoxyphenoxy), 7 (hydroxyl), and 8 (4-ethylpiperazinylmethyl) .

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O5/c1-3-28-10-12-29(13-11-28)14-18-19(30)9-8-17-20(31)22(23(24(25,26)27)34-21(17)18)33-16-6-4-15(32-2)5-7-16/h4-9,30H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXIFJCVJMVUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methylchromen-4-one with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Functional Group Impact on Pharmacokinetics

  • Trifluoromethyl (CF₃) at Position 2: The CF₃ group in the target compound enhances metabolic stability compared to hydroxyl or methoxy groups in daidzein and formononetin.
  • 4-Ethylpiperazinylmethyl vs. 4-Methylpiperazinylmethyl :
    The ethyl group in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., ), which may enhance blood-brain barrier penetration or tissue distribution .
  • 3-(4-Methoxyphenoxy) vs.

Antimicrobial Activity Comparison

  • Target Compound vs. Pyrimidine-Containing Chromen-4-ones :
    Pyrimidine-substituted chromen-4-ones (e.g., from ) show selective antibacterial activity against Xanthomonas and Ralstonia species. The target compound’s piperazine and trifluoromethyl groups may broaden its spectrum, though experimental data are pending .
  • Target Compound vs. 3-(4-Chlorophenyl)-Substituted Analogs: The chlorophenyl analog () exhibits potent antimicrobial activity, suggesting that electron-withdrawing groups (Cl, CF₃) at position 3 enhance target binding. The target compound’s methoxyphenoxy group may offer a balance between potency and toxicity .

Biological Activity

The compound 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one , a derivative of chromen-4-one, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C22H25F3N2O4\text{C}_{22}\text{H}_{25}\text{F}_3\text{N}_2\text{O}_4

Key Features:

  • Chromone Core: The chromone structure is known for various biological activities, including antioxidant and anti-inflammatory properties.
  • Piperazine Moiety: The presence of the piperazine ring enhances the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with chromone structures exhibit significant antioxidant properties. The hydroxyl group in the compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.

StudyFindings
Zhang et al. (2020)Demonstrated that chromone derivatives can inhibit lipid peroxidation in vitro.
Lee et al. (2021)Showed that similar compounds reduced reactive oxygen species (ROS) levels in human cell lines.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, potentially mediated through the inhibition of pro-inflammatory cytokines and enzymes.

StudyFindings
Kim et al. (2019)Reported that related chromone derivatives downregulated TNF-alpha and IL-6 in macrophages.
Patel et al. (2022)Found that piperazine-containing compounds inhibited COX-2 activity, leading to reduced inflammation in animal models.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The hydroxyl group on the chromone structure is pivotal for its antioxidant capabilities.
  • Enzyme Inhibition: The piperazine moiety may interact with various enzymes involved in inflammatory pathways.
  • Receptor Modulation: Potential interactions with neurotransmitter receptors could explain its effects on neuroprotection.

Neuroprotective Effects

A study by Smith et al. (2023) investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function post-treatment.

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

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